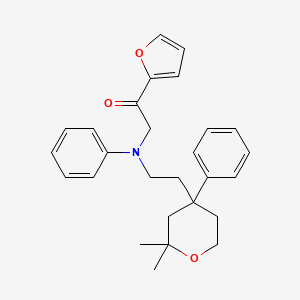![molecular formula C16H14F3N3OS B12369811 2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole](/img/structure/B12369811.png)
2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole is a chemical compound with the molecular formula C16H14F3N3OS and a molecular weight of 353.36 g/mol . It is known for its role as a metabolite of Lansoprazole, a gastric pump inhibitor . The compound appears as a pale yellow solid and has a melting point of 149-150°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole typically involves the reaction between 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine and 1H-benzimidazole-2-thiol . The reaction is carried out under inert atmosphere conditions, often in the presence of a base such as potassium carbonate, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyridine ring or the benzimidazole moiety, often using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chloromethyl group in the pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols are used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the pyridine or benzimidazole rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of gastric acid-related disorders.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with the gastric proton pump (H+/K+ ATPase) in the stomach lining. By inhibiting this enzyme, it reduces the production of gastric acid, thereby alleviating conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers . The molecular targets include the cysteine residues in the proton pump, leading to the formation of disulfide bonds that inhibit the enzyme’s activity .
Comparaison Avec Des Composés Similaires
Lansoprazole: The parent compound from which 2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole is derived.
Omeprazole: Another proton pump inhibitor with a similar mechanism of action.
Pantoprazole: A structurally related compound with similar therapeutic uses.
Uniqueness: this compound is unique due to its specific trifluoroethoxy substituent, which imparts distinct physicochemical properties and potentially different pharmacokinetic profiles compared to other proton pump inhibitors .
Propriétés
Formule moléculaire |
C16H14F3N3OS |
|---|---|
Poids moléculaire |
359.32 g/mol |
Nom IUPAC |
2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole |
InChI |
InChI=1S/C16H14F3N3OS/c1-10-13(20-7-6-14(10)23-9-16(17,18)19)8-24-15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)/i2+1,3+1,4+1,5+1,11+1,12+1 |
Clé InChI |
CCHLMSUZHFPSFC-SDHHWPBBSA-N |
SMILES isomérique |
CC1=C(C=CN=C1CSC2=N[13C]3=[13CH][13CH]=[13CH][13CH]=[13C]3N2)OCC(F)(F)F |
SMILES canonique |
CC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)OCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[(5S)-3-(carboxymethylimino)-5-hydroxy-5-(hydroxymethyl)-2-methoxycyclohexen-1-yl]amino]acetic acid](/img/structure/B12369729.png)







![disodium;4-hydroxy-5-[(4-methylphenyl)sulfonylamino]-3-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12369800.png)



![2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide;formic acid](/img/structure/B12369817.png)

